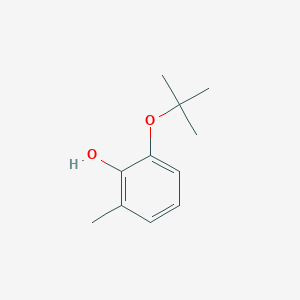
2-(Tert-butoxy)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxy)-6-methylphenol is an organic compound characterized by a phenol group substituted with a tert-butoxy group at the 2-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-methylphenol typically involves the alkylation of 6-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to facilitate the formation of the tert-butoxy group on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Tert-butoxy)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(Tert-butoxy)-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of 2-(Tert-butoxy)-6-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
2-(Tert-butoxy)-4-methylphenol: Similar structure but with the tert-butoxy group at the 4-position.
2-(Tert-butoxy)-6-ethylphenol: Similar structure but with an ethyl group instead of a methyl group at the 6-position.
2-(Tert-butoxy)-6-chlorophenol: Similar structure but with a chlorine atom at the 6-position.
Uniqueness
2-(Tert-butoxy)-6-methylphenol is unique due to the specific positioning of the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-methyl-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7,12H,1-4H3 |
InChIキー |
FJZLBFXMZPEWGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


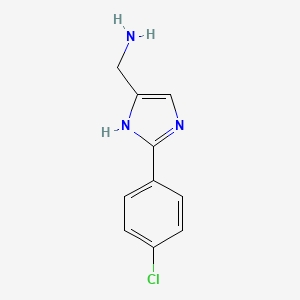
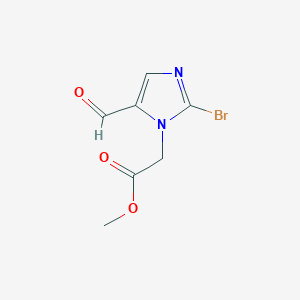
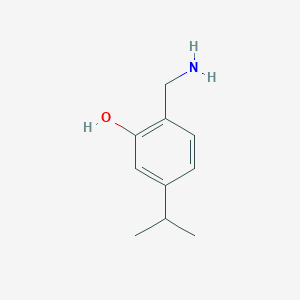

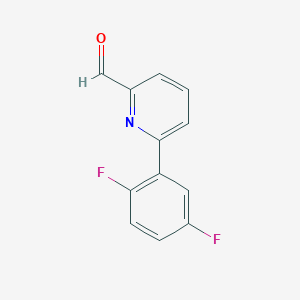
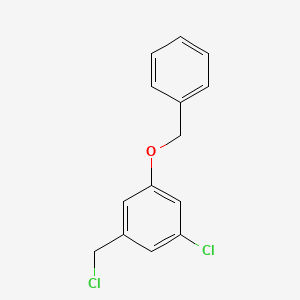
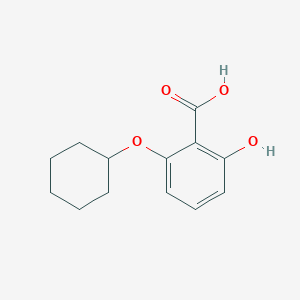

![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
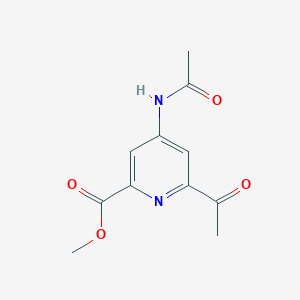
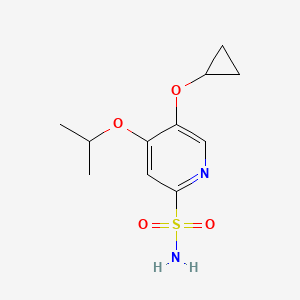
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
